Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)-

Description

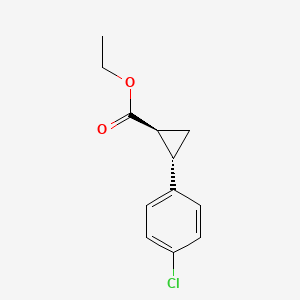

The compound ethyl (1S,2S)-2-(4-chlorophenyl)cyclopropanecarboxylate is a chiral cyclopropane derivative characterized by a strained three-membered cyclopropane ring substituted with a 4-chlorophenyl group and an ethyl ester moiety. Cyclopropane derivatives are widely studied for their unique structural rigidity and applications in medicinal chemistry, agrochemicals, and materials science .

The molecular formula is C₁₂H₁₃ClO₂, with a molecular weight of 224.68 g/mol. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity in biological systems, while the ethyl ester contributes to metabolic stability and solubility .

Properties

IUPAC Name |

ethyl (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJPATUIODMIKJ-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426991 | |

| Record name | Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345905-96-6 | |

| Record name | Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It can be used as a probe in biological studies to understand the interaction of chlorophenyl derivatives with biological systems.

Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

a) Ethyl (1S,2S)-2-phenylcyclopropanecarboxylate

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Key Difference : Replaces the 4-chlorophenyl group with a phenyl ring.

- This analog is used as a precursor in synthetic pathways for antidepressants .

b) Ethyl (1S,2S)-2-(4-biphenylyl)cyclopropanecarboxylate

- Molecular Formula : C₁₈H₁₈O₂

- Molecular Weight : 266.34 g/mol

- Key Difference : Substitutes 4-chlorophenyl with a bulkier biphenylyl group.

- Impact : Increased steric hindrance and aromatic surface area may enhance binding to hydrophobic pockets in enzymes or receptors .

Halogenated Derivatives

a) Ethyl (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylate

b) Ethyl (1S,3R)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate

- Molecular Formula : C₁₇H₁₉Cl₂O₂

- Molecular Weight : 334.24 g/mol

- Key Difference : Incorporates a dichlorovinyl group and dimethyl substituents on the cyclopropane ring.

- Impact : Enhanced steric effects and rigidity, likely used in agrochemicals for pest control due to increased stability .

Stereoisomers

a) Ethyl (1S,2R)-2-(4-chlorophenyl)cyclopropanecarboxylate

- Molecular Formula : C₁₂H₁₃ClO₂

- Molecular Weight : 224.68 g/mol

- Key Difference : (1S,2R) stereochemistry instead of (1S,2S).

- Impact : Altered spatial arrangement may reduce binding efficacy in enantioselective biological targets, as observed in antidepressant studies where stereochemistry significantly affected activity .

Data Table: Key Properties of Selected Compounds

Research Findings

- Synthesis : The (1S,2S)-configured cyclopropane derivatives are typically synthesized via stereoselective methods, such as titanium-mediated ring-opening reactions or Simmons–Smith cyclopropanation. For example, (1S,2S)-2-(4-chlorophenyl)cyclopropanecarboxylic acid was synthesized with a 47% yield using titanium(IV) isopropoxide .

- Biological Relevance : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show improved pharmacokinetic profiles compared to chlorinated versions, as fluorine’s electronegativity enhances metabolic stability .

- Steric Effects : Bulky substituents (e.g., biphenylyl or dichlorovinyl groups) increase steric hindrance, reducing rotational freedom and enhancing binding specificity in enzyme inhibitors .

Biological Activity

Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)- is a chiral compound with significant biological activity. It belongs to a class of cyclopropanecarboxylic acids known for their diverse applications in medicinal chemistry and agricultural sciences. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : 224.69 g/mol

- CAS Number : 345905-96-6

The compound features a cyclopropane ring with a carboxylic acid functional group and an ethyl ester derivative. The presence of the 4-chlorophenyl substituent enhances its structural complexity and potential reactivity.

Biological Activity

Cyclopropanecarboxylic acid derivatives have been studied for various biological activities:

- Antimicrobial Properties : Research indicates that cyclopropanecarboxylic acids can exhibit antimicrobial activity against certain bacterial strains. The presence of the chlorophenyl group may enhance this activity by affecting membrane permeability or enzyme inhibition.

- Prodrug Potential : Cyclopropanecarboxylic acid esters are recognized as potential prodrugs due to their stability under hydrolytic conditions. For example, studies have shown that these esters demonstrate increased stability compared to other compounds like valacyclovir .

- Enzyme Inhibition : Some derivatives have been reported to inhibit specific enzymes, which could be useful in developing therapeutic agents for diseases involving enzyme dysregulation.

Synthesis Methods

The synthesis of cyclopropanecarboxylic acid derivatives typically involves stable sulfonium ylides reacting with olefins under controlled conditions. The following table summarizes various synthesis routes and yields for this compound:

| Synthesis Route | Yield (%) |

|---|---|

| Sulfonium ylide method | 85 |

| Alternative synthetic routes | 75 |

| Optimized reaction conditions | 72 |

These methods highlight the efficiency of synthesizing cyclopropanecarboxylic acid derivatives while maintaining high yields.

Case Studies

- Stability Studies : A comparative study on the stability of cyclopropanecarboxylic acid esters revealed that the compound's half-life exceeded 300 hours at pH 6 and 40°C, significantly outperforming other similar compounds .

- Biological Target Interaction : Research focusing on the interaction of cyclopropanecarboxylic acids with biological targets has shown promising results in terms of selectivity and potency against certain pathogenic bacteria.

- Pharmacological Applications : In pharmacological research, compounds similar to cyclopropanecarboxylic acid have been explored for their potential use in treating metabolic disorders due to their ability to modulate enzymatic activity effectively.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1S,2S)-2-(4-chlorophenyl)cyclopropanecarboxylic acid ethyl ester, and how can stereochemical purity be ensured?

- Methodology :

- Route 1 : Cyclopropanation via Simmons-Smith reaction using a chiral auxiliary. For example, a zinc-copper couple reacts with diiodomethane in the presence of a (1S,2S)-configured precursor to form the cyclopropane ring .

- Route 2 : Asymmetric catalysis using transition-metal complexes (e.g., Rh or Cu catalysts) to control stereochemistry during cyclopropane formation .

- Stereochemical validation : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or X-ray crystallography to confirm the (1S,2S) configuration .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Conduct accelerated stability studies:

- pH stability : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C, 40°C, and 60°C over 1–4 weeks .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : H and C NMR to confirm the cyclopropane ring, ethyl ester, and 4-chlorophenyl groups. NOESY can verify stereochemistry .

- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

- IR : Identify ester carbonyl (C=O) stretching (~1740 cm) and C-Cl vibrations (600–800 cm) .

Advanced Research Questions

Q. How does the (1S,2S) stereochemistry influence biological activity compared to other stereoisomers?

- Methodology :

- Comparative bioassays : Test all four stereoisomers in receptor-binding assays (e.g., GABA receptor modulation, given structural similarity to pyrethroids) .

- Molecular docking : Use computational tools (e.g., AutoDock Vina) to compare binding affinities of isomers to target proteins .

- Data interpretation : Correlate activity differences with steric and electronic effects of the cyclopropane ring orientation .

Q. What strategies can resolve contradictory data in metabolic pathway studies of this compound?

- Methodology :

- Isotopic labeling : Use C-labeled compound to track metabolites in liver microsomes or in vivo models .

- Cross-validation : Combine LC-MS/MS data with enzyme inhibition assays (e.g., CYP450 isoforms) to identify conflicting pathways .

- Statistical analysis : Apply multivariate analysis (PCA or PLS-DA) to distinguish artifacts from true metabolites .

Q. How can enantiomeric excess (ee) be optimized during large-scale synthesis?

- Methodology :

- Kinetic resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers .

- Crystallization-induced asymmetric transformation : Promote preferential crystallization of the (1S,2S) isomer under controlled solvent conditions .

- Process monitoring : In-line FTIR or Raman spectroscopy to track ee in real time .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Methodology :

- HPLC-UV/FLD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Validate with spiked samples .

- LC-HRMS : Identify unknown impurities via exact mass and isotopic patterns (e.g., chlorinated byproducts) .

- Limits of detection (LOD) : Achieve sub-ppm sensitivity using solid-phase extraction (SPE) pre-concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.